molecular formula C8H9NO2 B12056707 (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate CAS No. 1246819-16-8

(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate

Cat. No.: B12056707
CAS No.: 1246819-16-8
M. Wt: 157.12 g/mol
InChI Key: XBLVHTDFJBKJLG-FJYIEFNNSA-N
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Description

(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate: is a labeled organic compound where the carbon atoms in the ethyl and pyridine rings are isotopically enriched with carbon-13. This compound is often used in scientific research for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available carbon-13 enriched precursors.

    Formation of Pyridine Ring: The pyridine ring is constructed using a series of condensation reactions involving carbon-13 enriched reagents.

    Carboxylation: The carboxyl group is introduced via a carboxylation reaction, often using carbon dioxide enriched with carbon-13.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol enriched with carbon-13.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of carbon-13 enriched starting materials.

    Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions.

    Purification: Advanced purification techniques such as chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Conversion to carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemistry

    Isotopic Tracing: Used to trace reaction pathways and mechanisms in organic synthesis.

    NMR Spectroscopy: Carbon-13 labeling enhances the sensitivity and resolution of nuclear magnetic resonance (NMR) spectroscopy studies.

Biology

    Metabolic Studies: Helps in studying metabolic pathways by tracking the incorporation and transformation of the labeled compound in biological systems.

    Enzyme Mechanisms: Used to investigate enzyme-catalyzed reactions and their mechanisms.

Medicine

    Drug Development: Assists in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.

    Diagnostic Imaging: Carbon-13 labeled compounds are used in magnetic resonance imaging (MRI) for better imaging contrast.

Industry

    Material Science: Used in the development of new materials with specific properties by studying the molecular interactions and structures.

    Environmental Science: Helps in tracking the fate of pollutants and understanding their transformation in the environment.

Mechanism of Action

The mechanism of action of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate depends on its application:

    Metabolic Pathways: In metabolic studies, the compound is incorporated into metabolic pathways, and its transformation is tracked using isotopic labeling.

    Enzyme Reactions: In enzyme studies, the compound interacts with the active site of the enzyme, and the reaction mechanism is elucidated by observing the labeled atoms.

Comparison with Similar Compounds

Similar Compounds

  • (213C)ethyl (2,3,4,5,6-13C5)pyridine-2-carboxylate
  • (213C)ethyl (2,3,4,5,6-13C5)pyridine-4-carboxylate
  • (213C)ethyl (2,3,4,5,6-13C5)pyridine-5-carboxylate

Uniqueness

  • Position of Carboxylate Group : The position of the carboxylate group on the pyridine ring (3-position) makes it unique compared to other isomers.
  • Isotopic Labeling : The specific carbon-13 labeling pattern provides unique advantages in tracing and studying molecular interactions and transformations.

This detailed article covers the essential aspects of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate, from its synthesis to its applications and comparison with similar compounds

Properties

CAS No.

1246819-16-8

Molecular Formula

C8H9NO2

Molecular Weight

157.12 g/mol

IUPAC Name

(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i1+1,3+1,4+1,5+1,6+1,7+1

InChI Key

XBLVHTDFJBKJLG-FJYIEFNNSA-N

Isomeric SMILES

[13CH3]COC(=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1

Canonical SMILES

CCOC(=O)C1=CN=CC=C1

Origin of Product

United States

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